molecular formula C7H11N3O2 B13481883 (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

Cat. No.: B13481883
M. Wt: 169.18 g/mol
InChI Key: HPAKSUMDGSVKOS-YFKPBYRVSA-N
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Description

(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a compound that belongs to the class of amino acids. It features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is structurally related to histidine, an essential amino acid, and plays a significant role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of a precursor containing an amino group and an aldehyde group, followed by methylation of the imidazole ring. The reaction typically requires a catalyst such as zinc chloride and is carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs a multi-step synthesis process. The initial step involves the formation of the imidazole ring, followed by the introduction of the amino and methyl groups. The process is optimized for large-scale production, ensuring cost-effectiveness and high efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.

    Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring plays a crucial role in binding to these targets, influencing their activity and function. This interaction can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An essential amino acid with a similar imidazole ring structure.

    Imidazole: A simpler compound that forms the core structure of (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid.

    Histamine: A biologically active compound derived from histidine, involved in immune responses.

Uniqueness

This compound is unique due to its specific structural features, including the methyl group on the imidazole ring and the amino acid backbone. These characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

(2S)-2-amino-3-(1-methylimidazol-2-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-10-3-2-9-6(10)4-5(8)7(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)/t5-/m0/s1

InChI Key

HPAKSUMDGSVKOS-YFKPBYRVSA-N

Isomeric SMILES

CN1C=CN=C1C[C@@H](C(=O)O)N

Canonical SMILES

CN1C=CN=C1CC(C(=O)O)N

Origin of Product

United States

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